molecular formula C22H29ClN2O4S B4956250 2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2,4-DIMETHYLPENTAN-3-YL)ACETAMIDE

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2,4-DIMETHYLPENTAN-3-YL)ACETAMIDE

Cat. No.: B4956250
M. Wt: 453.0 g/mol
InChI Key: DYSHAIKEWFXILD-UHFFFAOYSA-N
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Description

2-[N-(4-Chlorophenyl)4-Methoxybenzenesulfonamido]-N-(2,4-Dimethylpentan-3-yl)acetamide is a complex organic compound that features a sulfonamide group, a chlorophenyl group, and a methoxybenzenesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-Chlorophenyl)4-Methoxybenzenesulfonamido]-N-(2,4-Dimethylpentan-3-yl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the sulfonamide intermediate: This involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine.

    Acylation: The resulting sulfonamide is then acylated with 2,4-dimethylpentan-3-yl acetate in the presence of a catalyst like pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-Chlorophenyl)4-Methoxybenzenesulfonamido]-N-(2,4-Dimethylpentan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[N-(4-Chlorophenyl)4-Methoxybenzenesulfonamido]-N-(2,4-Dimethylpentan-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of calmodulin-dependent protein kinase II by binding to its active site, thereby preventing the phosphorylation of target proteins . This inhibition can affect various cellular processes, including gene expression and cell cycle control.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N-methylbenzenesulfonamide
  • N-(4-Chlorophenyl)-N-(2,4-dimethylpentan-3-yl)acetamide
  • N-(4-Chlorophenyl)-N-(4-methoxyphenyl)acetamide

Uniqueness

2-[N-(4-Chlorophenyl)4-Methoxybenzenesulfonamido]-N-(2,4-Dimethylpentan-3-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2,4-dimethylpentan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O4S/c1-15(2)22(16(3)4)24-21(26)14-25(18-8-6-17(23)7-9-18)30(27,28)20-12-10-19(29-5)11-13-20/h6-13,15-16,22H,14H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSHAIKEWFXILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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